Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with ethoxy and carboxylate functional groups. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another method involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by reactions with 3,3-diethoxy-propyne and propargyl alcohol in the presence of copper chloride and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the ethoxy groups, where nucleophiles can replace the ethoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DMSO or ethanol, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can be compared with other pyrrolopyrimidine derivatives:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activities and are used in cancer research.
Pyrrolopyrazine Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine Derivatives: Used in the synthesis of various pharmaceuticals and have similar biological activities.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of multiple kinases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-18-11-10-8(15-13(16-11)20-6-3)7-9(14-10)12(17)19-5-2/h7,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYHPOCBEKYMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC(=C2)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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